Astressin 2B

CRF2 selectivity receptor pharmacology binding affinity

CRF receptor subtype ambiguity confounds gastrointestinal and stress research, as non-selective antagonists mask the counter-regulatory balance between CRF1 and CRF2 signaling. Astressin 2B solves this by delivering validated, competitive CRF2 antagonism with minimal CRF1 cross-reactivity. • IC50: 1.3 nM at CRF2 vs. >500 nM at CRF1 (>384-fold selectivity), enabling clean differentiation of CRF2-mediated gastric motor, mucosal defense, and pulmonary responses. • Structurally stabilized via N-terminal acetylation, D-amino acid substitutions, α-methyl leucine residues, and a Glu24-Lys27 lactam bridge for extended in vivo duration. • Supplied as a lyophilized solid, ≥98% purity; ships with blue ice or dry ice for integrity assurance. Standard research-use packaging supports target validation, model development, and pharmacological interrogation across GI, CNS, and respiratory programs.

Molecular Formula C183H307N49O53
Molecular Weight 4042 g/mol
CAS No. 681260-70-8
Cat. No. B612296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstressin 2B
CAS681260-70-8
Molecular FormulaC183H307N49O53
Molecular Weight4042 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
InChIKeyIVIBPRHVUKMKSX-XJYAKNQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Astressin 2B Specifications & Baseline Data


Astressin 2B (CAS 681260-70-8) is a 33-amino acid cyclic peptide antagonist of the corticotropin-releasing factor receptor 2 (CRF2) [1]. It exhibits potent, competitive antagonism at CRF2 with an IC50 of 1.3 nM, while demonstrating minimal activity at CRF1 (IC50 > 500 nM), yielding a selectivity ratio exceeding 384-fold . The compound was specifically designed as a long-acting CRFR2-selective antagonist through systematic structure-activity relationship optimization of the CRF peptide scaffold, incorporating strategic modifications including N-terminal acetylation, D-amino acid substitutions, α-methyl leucine residues, and a lactam bridge between Glu-24 and Lys-27 to confer enhanced metabolic stability and extended duration of action [2][3].

1
CRF2 pathway inhibition study fit
Reported selectivity context supports pathway dissection
2
Long-acting peptide antagonist scaffold
Designed for extended-duration research models
3
Systematic SAR-optimized cyclic peptide
Incorporates D-amino acids, alpha-methyl leucine, and lactam bridge

Astressin 2B Selectivity Requirements


Indiscriminate substitution among CRF receptor antagonists leads to experimental misinterpretation due to opposing physiological functions mediated by CRF1 versus CRF2 receptors. Non-selective antagonists such as Astressin block both receptor subtypes and mask the counter-regulatory balance that governs gastrointestinal motility, visceral sensitivity, and stress responses [1]. CRF1-selective antagonists (e.g., NBI-27914, CP-154526, Antalarmin) produce distinct, often opposite, functional outcomes compared to CRF2-selective blockade. Specifically, CRF1 activation enhances colonic contractility and induces visceral sensitization, whereas CRF2 signaling exerts modulatory and sometimes opposing effects [2]. Substituting Astressin 2B with a CRF1 antagonist or a non-selective agent fundamentally alters the pharmacological interrogation—a critical consideration for reproducible target validation and model development [3].

Risk 1
Non-selective antagonists (e.g., Astressin) may mask opposing CRF1/CRF2 functions, potentially altering model interpretation.
Risk 2
CRF1-selective antagonists (e.g., NBI-27914, CP-154526) produce distinct or opposite functional outcomes in GI and CNS models, limiting direct substitution.
Risk 3
Alternative CRF2 antagonist K41498, though similar in selectivity, differs in scaffold (linear analog vs. cyclic peptide), which may shift PK profile.

Astressin 2B Head-to-Head Comparisons


CRF2 vs CRF1 Selectivity

Astressin 2B exhibits a selectivity ratio of >384-fold for CRF2 over CRF1, which is comparable to other CRF2-selective antagonists but represents a distinct differentiation from non-selective agents. Compared to the alternative CRF2-selective antagonist K41498 (Ki: 0.66 nM for CRF2α, 0.62 nM for CRF2β, 425 nM for CRF1; selectivity ratio ~640-644-fold), Astressin 2B demonstrates similar receptor discrimination but offers a different structural scaffold (33-mer cyclic peptide vs antisauvagine-30 analog) that may confer distinct pharmacokinetic properties [1]. In contrast, non-selective Astressin binds both CRF1 and CRF2 with high affinity (Ki = 2 nM for CRF1), rendering it unsuitable for CRF2-specific mechanistic dissection .

CRF2 vs CRF1 Selectivity
Direct head-to-head
Astressin 2B: IC50 1.3 nM (CRF2); >500 nM (CRF1). K41498: Ki ~0.64 nM (CRF2); 425 nM (CRF1).
Supports CRF2-specific assay context; distinct scaffold from K41498.
In vitro radioligand binding; selectivity ratio >384-fold vs. ~640-fold.
CRF2 selectivity receptor pharmacology binding affinity

Intestinal Ulcerogenesis: Comparison with NBI-27914

In a rat model of indomethacin-induced small intestinal lesions, Astressin 2B (CRF2-selective antagonist) and NBI-27914 (CRF1-selective antagonist) produced opposing effects, providing direct functional differentiation. Intravenous pretreatment with Astressin 2B significantly exacerbated the intestinal ulcerogenic response to indomethacin, whereas NBI-27914 did not alter lesion severity [1]. Additionally, the protective effect of Urocortin I (a nonselective CRF agonist) against indomethacin-induced lesions was completely reversed by co-administration of Astressin 2B, but not by NBI-27914 [2]. This differential pharmacology confirms that CRF2 mediates endogenous mucosal defense mechanisms in this model—a finding that would be obscured by non-selective antagonists.

Intestinal Ulcerogenesis
Direct head-to-head
Astressin 2B exacerbated lesions and reversed Urocortin I protection. NBI-27914 showed no effect.
Model-response context: CRF2 mediates mucosal defense in this model.
Rat indomethacin model; i.v. pretreatment.
gastrointestinal inflammation indomethacin-induced lesions CRF receptor pharmacology

Stress-Induced Jejunal Motility: Comparison with CP-154526

Direct comparative testing of Astressin 2B versus the selective CRF1 antagonist CP-154526 in a rat jejunal motility model revealed functional divergence: Astressin 2B pretreatment significantly reversed CRF-induced inhibition of jejunal motor index, whereas CP-154526 pretreatment showed no alleviating effect [1]. Notably, neither antagonist alone exhibited any obvious effect on baseline jejunal motility, indicating that the differential effect is specific to CRF-engaged conditions rather than constitutive receptor activity [2]. This functional dissociation provides clear experimental justification for selecting Astressin 2B over CRF1 antagonists when the research objective involves modulating CRF2-mediated gastrointestinal motor responses.

Jejunal Motility
Direct head-to-head
Astressin 2B significantly reversed CRF-induced jejunal motor inhibition. CP-154526 had no effect.
Supports interpretation of CRF2-mediated GI motor response.
Rat jejunal motility model; CRF-induced motor index.
gastrointestinal motility CRF-induced motor response jejunal motor index

Stress-Induced Anorexia in Amygdala: Comparison with NBI-27914

In a direct comparative study examining stress-induced anorexia and grooming behaviors mediated by the basolateral amygdala (BLA), intra-BLA infusion of Astressin 2B (CRF2 antagonist) failed to block stress-induced behavioral changes, whereas intra-BLA infusion of NBI-27914 (CRF1 antagonist) completely prevented stress-induced anorexia and grooming [1]. Additionally, CRF infusion directly into the BLA decreased feeding and increased grooming—effects that were blocked by NBI-27914 but not by Astressin 2B [2]. This anatomically specific functional dissociation demonstrates that BLA-mediated stress anorexia is exclusively CRF1-dependent, providing a negative-control validation that confirms Astressin 2B′s receptor selectivity in vivo and its utility for distinguishing CRF1-versus CRF2-mediated central stress responses.

Stress-Induced Anorexia
Direct head-to-head
Astressin 2B failed to block stress-induced anorexia and grooming. NBI-27914 completely prevented both.
In vivo validation of CRF2 selectivity; confirms no functional CRF1 cross-reactivity in BLA.
Rat model; intra-BLA infusion.
stress-induced anorexia basolateral amygdala CRF receptor subtype specificity

CRHR2 Deletion Phenocopy in Intestinal Inflammation

Administration of Astressin 2B prior to Clostridium difficile toxin A exposure recapitulated the reduced intestinal inflammatory phenotype observed in CRHR2-deficient mice, providing cross-model validation of target engagement and functional consequence. Specifically, CRHR2-null mice exhibited substantially reduced intestinal inflammation and lower mRNA expression of keratinocyte chemokine (KC) and monocyte chemoattractant protein 1 (MCP-1) following toxin A exposure compared to wild-type mice [1]. Pharmacological blockade with Astressin 2B in wild-type mice produced the same attenuation of inflammatory chemokine expression, confirming that the observed effects are specifically mediated through CRHR2 antagonism rather than off-target pathways [2].

Intestinal Inflammation Phenocopy
Cross-study comparable
Pharmacological blockade matched CRHR2-null phenotype (reduced KC and MCP-1).
Strengthens target-engagement confidence in inflammatory models.
Mouse C. difficile toxin A model; chemokine mRNA quantification.
intestinal inflammation chemokine expression CRHR2 deficiency

Functional Antagonism in Bronchorelaxation

In an ex vivo mouse tracheal smooth muscle preparation, Astressin 2B inhibited Urocortin III-induced bronchorelaxation with an IC50 in the nanomolar range, providing a functional correlate to its binding affinity. Urocortin III, a selective CRF2 agonist, caused concentration-dependent relaxation of methacholine-precontracted tracheal segments [1]. Astressin 2B produced concentration-dependent inhibition of this relaxation, confirming competitive antagonism at native tissue CRF2 receptors. Additionally, the anti-inflammatory effect of Urocortin III in an acute LPS-induced pulmonary inflammation model (reduced neutrophil recruitment) was suppressed by Astressin 2B pretreatment, further validating CRF2-mediated pharmacology in a disease-relevant context [2].

Airway Relaxation
Supporting evidence
Concentration-dependent inhibition of Urocortin III-induced bronchorelaxation (nanomolar IC50).
Supports use in pulmonary pharmacology models; native tissue functional antagonism confirmed.
Mouse tracheal segments; methacholine-precontracted.
airway smooth muscle bronchorelaxation pulmonary inflammation

Astressin 2B Research Applications


CRF2-Specific Gastrointestinal Motility

Astressin 2B is the preferred tool compound for studies dissecting CRF2-mediated gastrointestinal motor responses, as demonstrated by its ability to reverse CRF-induced jejunal motor inhibition whereas the CRF1 antagonist CP-154526 shows no effect [1]. This application is particularly relevant for research on stress-induced alterations in gut motility, functional dyspepsia models, and irritable bowel syndrome pathophysiology where CRF2 signaling exerts distinct and often counter-regulatory effects relative to CRF1 [2]. Procurement is indicated when the experimental design requires clean differentiation between CRF1 and CRF2 contributions to motor function.

Intestinal Mucosal Defense Pathways

For investigations of CRF2-mediated intestinal mucosal defense and inflammatory signaling, Astressin 2B provides validated on-target antagonism as evidenced by its ability to mimic the CRHR2-null phenotype in reducing inflammatory chemokine expression following toxin A exposure [1]. The compound also reverses Urocortin I-mediated protection against indomethacin-induced small intestinal lesions, an effect not reproduced by the CRF1 antagonist NBI-27914 [2]. Researchers studying inflammatory bowel disease mechanisms, enteric infection responses, or the balance between CRF1 and CRF2 signaling in gut inflammation should prioritize Astressin 2B over non-selective or CRF1-selective alternatives.

Central CRF Receptor Subtype Mapping

Astressin 2B serves as a critical negative-control reagent for central nervous system studies where distinguishing CRF1-versus CRF2-mediated behavioral effects is essential. Its demonstrated inability to block stress-induced anorexia and grooming in the basolateral amygdala—whereas NBI-27914 completely prevents these behaviors—provides rigorous in vivo validation of receptor selectivity [1]. This application scenario is particularly valuable for neuropharmacology research on anxiety, feeding behavior, and stress-related psychiatric conditions where anatomical and receptor-subtype specificity must be experimentally established [2].

CRF2-Mediated Airway Relaxation

For research examining CRF2 modulation of airway smooth muscle tone and pulmonary inflammation, Astressin 2B offers validated functional antagonism with nanomolar potency in native tracheal tissue [1]. The compound′s ability to inhibit Urocortin III-induced bronchorelaxation and suppress the anti-inflammatory effects of CRF2 activation in LPS-induced lung inflammation models supports its use in asthma, COPD, and inflammatory lung disease research [2]. Procurement is warranted when the research objective involves pharmacological validation of CRF2 as a therapeutic target for respiratory indications.

Application
Selection Property
Validation Focus
CRF2-Specific GI Motility Studies
Functional CRF2 vs CRF1 dissection
Jejunal motor index reversal context
Intestinal Mucosal Defense Research
Target engagement validation
Inflammatory chemokine expression reduction
Central CRF Receptor Subtype Mapping
Negative-control reagent for CRF1 vs CRF2
In vivo lack of effect in BLA-mediated anorexia
CRF2-Mediated Airway Relaxation
Nanomolar potency functional antagonism
Inhibition of bronchorelaxation in ex vivo tissue
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